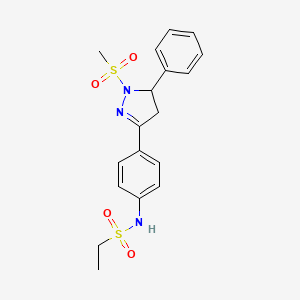

![molecular formula C6H16Cl2CuN2 B2404757 [2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper CAS No. 20462-19-5](/img/structure/B2404757.png)

[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Aplicaciones Científicas De Investigación

Application in Synthesis of Heteroarylindoles

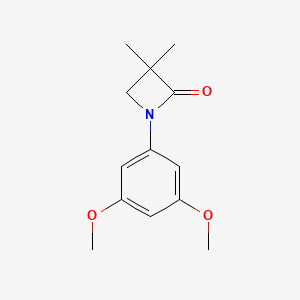

Methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate, prepared from alkyl 3-indoleacetates and tert-butoxy-bis(dimethylamino)methane, were used to synthesize meridianine analogues and other condensed indolylpyranones. This process involved the use of α-heteroarylamines as N,N-1,3-dinucleophiles (Jakše, Svete, Stanovnik, & Golobič, 2004).

Nonpeptidic Agonist Discovery for GPR14/Urotensin-II Receptor

The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) was identified as a nonpeptidic agonist of the urotensin-II receptor. Its selective action and pharmacological utility make it a valuable research tool and a potential drug lead (Croston et al., 2002).

Selective Quaternization in Tertiary Amine Methacrylate Copolymers

2-(Dimethylamino)ethyl methacrylate (DMA) was utilized in diblock copolymerization with other tertiary amine methacrylate comonomers, leading to the creation of novel cationic diblock copolymers. These copolymers exhibit reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün, Armes, & Billingham, 2001).

Synthesis of Pyrazoles and Arylazolopyrimidines

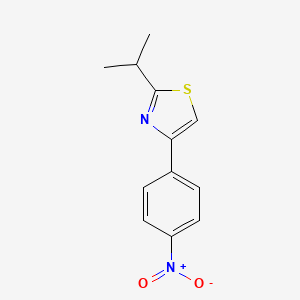

The coupling reaction of 3-(dimethylamino)acrolein with arenediazonium chlorides led to the synthesis of various pyrazoles and arylazolopyrimidines, showcasing the compound's utility in diverse synthetic pathways (Makhseed, Hassaneen, & Elnagdi, 2007).

Tritium Labeling in Drug Molecules

2-(Dimethylamino)ethyl moiety was labeled with tritium in orphenadrine hydrochloride and related ethers, demonstrating its application in radiochemical labeling and tracing in pharmaceutical research (Hespe & Nauta, 1966).

Reactions with Cuprous and Cupric Halides

Studies on the interactions of 2-[(dimethylamino)methyl]phenylcopper and lithium tetramer with cuprous and cupric halides revealed insights into intramolecular electron-transfer redox reactions, contributing to the understanding of organometallic chemistry (Koten & Noltes, 1975).

Gas-Phase Elimination Kinetics Study

Density functional theory was applied to understand the kinetics of the unimolecular gas-phase elimination of 2-(dimethylamino)ethyl chloride. This study provides insights into the enhanced reactivity and possible anchimeric assistance in such reactions (Maldonado et al., 2010).

Propiedades

IUPAC Name |

dichlorocopper;N,N,N',N'-tetramethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2.2ClH.Cu/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKMZXXTPWPRSR-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C.Cl[Cu]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2CuN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2404674.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3,4-difluorophenyl)acetamide](/img/structure/B2404678.png)

![5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/structure/B2404683.png)

![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2404686.png)

![3,4,7,9-tetramethyl-1-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2404687.png)

![3-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2404689.png)

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2404694.png)

![3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2404695.png)